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Abstract

Pyruvamide, the amide derivative of pyruvic acid, is a molecule of significant interest in
biochemical and pharmaceutical research. As a structural analogue of the key metabolic
intermediate pyruvate, pyruvamide holds the potential to interact with and modulate various
enzymatic and signaling pathways. This technical guide provides a comprehensive overview of
the chemical structure, physicochemical properties, synthesis, and reactivity of pyruvamide.
Furthermore, it delves into its known biological activities and explores its potential applications
in drug development, supported by detailed experimental protocols and pathway visualizations
to facilitate further research.

Chemical Structure and Identification

Pyruvamide, systematically named 2-oxopropanamide, is a simple yet functionally important
organic compound. Its structure features a central carbonyl group adjacent to both a methyl
group and an amide group.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 2-oxopropanamide

Synonyms Pyruvamide, Acetylformamide

CAS Number 631-66-3

Molecular Formula CsHsNO:2

Molecular Weight 87.08 g/mol

InChl Key FPOLWERNILTNDK-UHFFFAOYSA-N
SMILES CC(=0O)C(=O)N

Physicochemical Properties

Understanding the physicochemical properties of pyruvamide is crucial for its application in

experimental settings and for predicting its behavior in biological systems. The following table

summarizes key computed and, where available, experimental properties.

Property Value Data Type
) ) Computed (for N,N-dimethyl-2-
Melting Point 20.44 °C )
oxopropanamide)[1]
N ) Computed (for N,N-dimethyl-2-
Boiling Point 200.88 °C

oxopropanamide)[1]

Water Solubility

143753 mg/L

Computed (for N,N-dimethyl-2-

oxopropanamide)[1]

logP -1.0 Computed
Hydrogen Bond Donors 2 Computed
Hydrogen Bond Acceptors 2 Computed
Rotatable Bond Count 1 Computed
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Note: Experimental data for the physical properties of pyruvamide are not readily available in
the literature. The provided melting and boiling points are for the N,N-dimethyl derivative and
should be considered as estimates.

Synthesis and Reactivity
Synthesis

A common method for the synthesis of pyruvamide involves the ammonolysis of an ester of
pyruvic acid, such as ethyl pyruvate.

Reaction Scheme:
Experimental Protocol: Synthesis of 2-Oxopropanamide

This protocol is adapted from a patented method for the preparation of a related compound,
which utilizes the synthesis of 2-oxopropanamide as an intermediate step.

Materials:

Ethyl 2-oxopropanoate (Ethyl pyruvate)

Ammonia in methanol solution (e.g., 7N)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Procedure:

 In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxopropanoate in
a minimal amount of methanol.

e Cool the flask in an ice bath to 0 °C.
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o Slowly add an excess of a chilled solution of ammonia in methanol to the stirred solution of
ethyl pyruvate.

 Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it gradually warm to room
temperature, continuing to stir for an additional 12-24 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
is consumed.

e Once the reaction is complete, remove the solvent and excess ammonia under reduced
pressure using a rotary evaporator.

e The resulting crude pyruvamide can be purified by recrystallization or column
chromatography, although in some cases, simple evaporation of the solvent may yield a
product of sufficient purity for subsequent steps.[1]

Reactivity

The reactivity of pyruvamide is dictated by its two carbonyl groups and the amide functionality.

e Hydrolysis: The amide bond of pyruvamide can be hydrolyzed under acidic or basic
conditions to yield pyruvic acid and ammonia. This reaction is of biological relevance as it
may be catalyzed by amidase enzymes.

o Reactions at the Carbonyl Groups: The ketone and amide carbonyl groups are susceptible to
nucleophilic attack.

o Reduction: The ketone carbonyl can be selectively reduced by mild reducing agents like
sodium borohydride to form lactamide (2-hydroxypropanamide). Stronger reducing agents
may also reduce the amide carbonyl.

o Reaction with Organometallics: Grignard reagents and other organometallic compounds
can add to the ketone carbonyl to form tertiary alcohols after an acidic workup.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of
pyruvamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of pyruvamide is expected to show two main signals:
o Asinglet for the methyl protons (CHs), anticipated in the region of & 2.0-2.5 ppm.

o Abroad singlet for the amide protons (-NHz), which can appear over a wide chemical shift
range (typically & 5.0-8.0 ppm) and its position is dependent on solvent and concentration.

e 13C NMR: The carbon-13 NMR spectrum should exhibit three distinct signals:
o Asignal for the methyl carbon (CHs).
o Asignal for the ketone carbonyl carbon (C=0).
o Asignal for the amide carbonyl carbon (C=0).

Note: Experimentally obtained NMR spectra for pyruvamide are not widely published. The
predicted chemical shifts are based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of pyruvamide is characterized by the vibrational frequencies of its functional
groups. A vapor phase IR spectrum is available in the SpectraBase database.[2] Key expected
absorptions include:

Wavenumber (cm—?) Vibration Functional Group
3400-3100 N-H stretch Amide (-NH2)
~1720 C=0 stretch Ketone

~1680 C=0 stretch (Amide I) Amide

~1600 N-H bend (Amide II) Amide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of pyruvamide. GC-MS data for 2-oxopropionamide is available in the SpectraBase database.
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[2] The molecular ion peak (M*) would be observed at an m/z of 87. Key fragmentation
pathways would likely involve the loss of the amide group (-NHz) or the acetyl group (CHsCO-).

Biological Significance and Potential Applications

While research specifically targeting pyruvamide is still emerging, its close structural
relationship to pyruvate suggests several potential areas of biological activity and therapeutic
application.

Role in Metabolic Pathways

Pyruvate is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and
other anabolic and catabolic pathways. Due to its structural similarity, pyruvamide may act as
a competitive inhibitor or a substrate for enzymes that metabolize pyruvate, such as pyruvate
dehydrogenase and lactate dehydrogenase.

Logical Relationship of Pyruvamide to Glycolysis:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1210208?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

